molecular formula C25H21BrN2O2 B5275039 N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide

N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide

Cat. No.: B5275039
M. Wt: 461.3 g/mol
InChI Key: JDPIWBINCJTFGC-RBPCGSGSSA-N
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Description

N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a phenylpenta-dienyl chain, and a bromobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the dienyl chain: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a benzylamine with an appropriate electrophile, such as a halogenated intermediate.

    Coupling with bromobenzamide: The final step involves the coupling of the synthesized intermediate with 3-bromobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-chlorobenzamide
  • N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-fluorobenzamide
  • N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-iodobenzamide

Uniqueness

The presence of the bromine atom in N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide imparts unique reactivity and biological properties compared to its halogenated analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c26-22-15-8-14-21(17-22)24(29)28-23(16-7-13-19-9-3-1-4-10-19)25(30)27-18-20-11-5-2-6-12-20/h1-17H,18H2,(H,27,30)(H,28,29)/b13-7+,23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIWBINCJTFGC-RBPCGSGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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